3-Ethoxy-3-oxopropylzinc bromide

Description

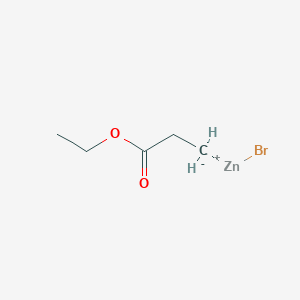

3-Ethoxy-3-oxopropylzinc bromide (CAS: Not explicitly provided; molecular formula inferred as C₅H₉BrO₂Zn) is an organozinc reagent commonly used in organic synthesis. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), ensuring stability and reactivity in reactions such as conjugate additions, cross-couplings, and nucleophilic substitutions . The compound features an ethoxy-oxo (ester) functional group at the 3-position of a propyl chain, making it a versatile intermediate for introducing ester-containing moieties into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science due to its ability to transfer the 3-ethoxy-3-oxopropyl group to electrophilic substrates .

Properties

CAS No. |

193065-68-8 |

|---|---|

Molecular Formula |

C5H9BrO2Zn |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

bromozinc(1+);ethyl propanoate |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

Canonical SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Zinc Activation : Commercial zinc dust is typically activated by washing with dilute hydrochloric acid (1–5% v/v) to remove surface oxides, followed by rinsing with dry tetrahydrofuran (THF). Flame-drying under an inert atmosphere (argon or nitrogen) further enhances reactivity.

-

Solvent System : THF is the solvent of choice due to its ability to stabilize organozinc intermediates and prevent premature decomposition. Reactions are conducted under anhydrous conditions at concentrations of 0.5–1.0 M.

-

Temperature Control : The exothermic nature of zinc insertion necessitates cooling to 0–5°C during initial reagent mixing. Subsequent stirring at room temperature for 12–24 hours ensures complete conversion.

Industrial-Scale Production

Sigma-Aldrich and Aladdin Scientific produce this compound as a 0.5 M solution in THF, standardized for immediate use in Negishi cross-couplings and related transformations. Large-scale syntheses employ continuous flow systems with in-line purification to maintain consistency and minimize byproduct formation.

Automated Flow Chemistry Approaches

Recent advancements in flow chemistry have enabled the in situ generation of this compound, bypassing the need for isolated synthesis. This method is particularly advantageous for high-throughput applications and late-stage functionalization campaigns.

Packed-Bed Zinc Reactor Systems

As described by ChemRxiv, alkyl halides (e.g., ethyl 3-bromopropanoate) are flowed through a reactor packed with activated zinc dust. Key parameters include:

| Parameter | Value/Range |

|---|---|

| Residence time | 20–30 minutes |

| Temperature | 70–80°C |

| Solvent | THF/DMA (1:1 v/v) |

| Zinc activation | MgCl₂ and pyridine additives |

This approach achieves >90% conversion efficiency, with the organozinc intermediate directly utilized in downstream nickel-catalyzed cross-couplings.

Comparative Analysis of Methodologies

The table below contrasts the two primary preparation methods:

| Method | Scale | Yield (%) | Purity (by NMR) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Zinc Insertion | Lab/Industrial | 75–85 | ≥95% | Simplicity, commercial viability | Long reaction times, exotherm management |

| Flow Chemistry | Micro/Meso | 85–95 | ≥98% | Rapid synthesis, in-line use | Requires specialized equipment |

Challenges and Mitigation Strategies

Zinc Passivation

Exposure to atmospheric oxygen or moisture leads to Zn surface oxidation, reducing reactivity. Solutions include:

Chemical Reactions Analysis

3-Ethoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.

Synthesis of γ-Keto Esters: This compound reacts with aryl chlorides to form γ-keto esters.

Synthesis of Sulfones: It can be used in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.

Scientific Research Applications

Organic Synthesis

3-Ethoxy-3-oxopropylzinc bromide serves as a versatile reagent in organic chemistry. Its primary role involves the insertion of ethyl propanoate groups into various substrates, facilitating the formation of complex molecules. This property is particularly useful in the synthesis of γ-keto esters from aryl chlorides and in Negishi cross-coupling reactions to create 1,1-disubstituted alkenes .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Synthesis of γ-keto esters | γ-Keto esters | |

| Negishi cross-coupling with aryl vinyl phosphates | 1,1-Disubstituted alkenes | |

| Synthesis of sulfones | Sulfones |

Biological and Medicinal Chemistry

While specific biological applications are less documented, there is emerging interest in the potential use of organozinc compounds like this compound in drug development. Studies suggest that it may serve as a selective inhibitor for pyridyl groups in proteins, which could have implications for understanding protein functions and developing new therapeutic agents.

Case Study: Prostate Cancer Research

Some preliminary investigations indicate that this compound or its derivatives might have applications in prostate cancer research, although detailed mechanisms and effectiveness are still under scrutiny.

Industrial Applications

In industrial chemistry, this compound is utilized for synthesizing various intermediates for pharmaceuticals and agrochemicals. Its ability to facilitate complex organic syntheses makes it valuable for producing advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-ethoxy-3-oxopropylzinc bromide involves the transfer of the ethyl propanoate group to the target substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the desired product .

Comparison with Similar Compounds

Organozinc Reagents with Varying Chain Lengths

The reactivity and steric profile of organozinc reagents are influenced by the length of the alkyl chain and the position of the ethoxy-oxo group. Key analogs include:

Key Findings :

Substituent Effects: Ethoxy vs. Methoxy

The nature of the alkoxy group significantly impacts electronic and steric properties:

Key Findings :

Phosphonium Salt Analog: (3-Ethoxy-3-oxopropyl)triphenylphosphonium Bromide

It is a Wittig reagent used for olefination reactions, contrasting with the nucleophilic transfer role of organozinc compounds .

| Property | This compound | (3-Ethoxy-3-oxopropyl)triphenylphosphonium Bromide |

|---|---|---|

| Reactivity Type | Nucleophilic transfer | Electrophilic olefination |

| Molecular Weight | 258.43 g/mol | 443.31 g/mol |

| Key Applications | Ester synthesis | Alkene formation |

Key Insight :

- While both compounds contain the 3-ethoxy-3-oxopropyl group, their divergent reactivities highlight the importance of metal center selection (zinc vs. phosphorus) in synthetic design .

Research and Application Insights

- Conjugate Additions : this compound efficiently adds to α,β-unsaturated carbonyls, yielding γ-keto esters. Its propyl chain length optimizes steric and electronic effects for high yields (>80% in model reactions) .

- Stability: Ethoxy-substituted organozinc reagents demonstrate superior shelf-life compared to methoxy analogs, as noted in THF stability studies .

- Comparative Limitations : Longer-chain analogs (e.g., 5-Ethoxy-5-oxopentylzinc bromide) are less favored in small-molecule synthesis due to challenges in purification .

Q & A

Q. What are the optimal synthesis protocols for 3-Ethoxy-3-oxopropylzinc bromide, and how can purity be verified?

- Methodological Answer : Synthesis typically involves transmetallation from Grignard reagents or direct insertion of zinc into pre-functionalized organic halides. A common approach is reacting 3-ethoxy-3-oxopropyl bromide with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen) to prevent oxidation . Purity verification requires ¹H/¹³C NMR to confirm structural integrity and atomic absorption spectroscopy (AAS) to quantify residual zinc. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated in analogous organozinc compounds) can resolve molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethoxy groups at δ ~1.3 ppm for CH₃ and δ ~4.1 ppm for CH₂), while ¹³C NMR confirms carbonyl (C=O) and zinc-bound carbons.

- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and Zn-C bonds (~500 cm⁻¹) are critical.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M-Br]⁺) to validate stoichiometry .

Q. What are the primary reaction pathways for this compound in cross-coupling reactions?

- Methodological Answer : The compound participates in Negishi coupling with aryl/vinyl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Key steps:

Oxidative Addition : Pd⁰ inserts into the carbon-halide bond of the electrophile.

Transmetallation : Zinc transfers the 3-ethoxy-3-oxopropyl group to Pd.

Reductive Elimination : Forms a new C-C bond, releasing Pd⁰ for catalytic cycling.

Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) critically influence yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., proto-dezincification) during cross-coupling?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents and Schlenk-line techniques to minimize water-induced decomposition.

- Additives : LiCl or MgBr₂ stabilizes the zinc reagent by forming adducts (e.g., [ZnR·LiCl₃]⁻), reducing undesired protonolysis .

- Catalyst Tuning : Bulky ligands (e.g., XPhos) enhance selectivity by sterically shielding Pd intermediates from β-hydroride elimination .

Q. What computational tools predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., transmetallation barriers) using software like Gaussian or ORCA. Key parameters include bond dissociation energies (Zn-C vs. Pd-C) and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent effects on reagent stability (e.g., THF coordination to zinc) .

Q. How do steric and electronic effects of the ethoxy-oxo group influence regioselectivity in multi-component couplings?

- Methodological Answer :

- Steric Maps : Overlay electrostatic potential surfaces (EPS) to visualize hindrance near the zinc center.

- Hammett Analysis : Correlate substituent σ values (e.g., ethoxy’s electron-withdrawing effect) with coupling rates.

- Case Study : Compare reactivity with non-esterified analogs (e.g., propylzinc bromide) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported yield data for similar organozinc reagents?

- Methodological Answer :

- Meta-Analysis : Systematically compare variables:

- Reproducibility Protocols : Standardize inert-atmosphere techniques and quenching methods (e.g., rapid cooling to -78°C post-reaction) .

Data-Driven Analysis

Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Study Matrix :

| Condition | Parameter Monitored | Duration |

|---|---|---|

| -20°C, argon | NMR purity | 1–30 days |

| 25°C, air | AAS zinc content | 1–7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.